3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide
Description
3-[4-(tert-Butyl)phenyl]-N-(4-methoxybenzyl)acrylamide is a synthetic acrylamide derivative characterized by a tert-butyl-substituted phenyl ring and a 4-methoxybenzyl group attached to the amide nitrogen. Its structure combines hydrophobic (tert-butyl) and electron-donating (methoxy) substituents, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-21(2,3)18-10-5-16(6-11-18)9-14-20(23)22-15-17-7-12-19(24-4)13-8-17/h5-14H,15H2,1-4H3,(H,22,23)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLPOHULLRZGRC-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide typically involves the reaction of 4-tert-butylbenzaldehyde with 4-methoxybenzylamine in the presence of a base, followed by the addition of acryloyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Role of the tert-Butyl Group
The tert-butyl group is a critical feature in several bioactive acrylamides. For example:
- (E)-N-(4-(tert-Butyl)phenyl)-3-(1H-indol-3-yl)acrylamide () exhibits potent anticancer activity, attributed to the tert-butyl group enhancing lipophilicity (logD ~5.2 in related compounds) and steric bulk, which improves membrane permeability and target binding .
- N-(tert-Butyl)-N-(4-(tert-butyl)benzyl)acrylamide () shares the tert-butyl moiety but includes a benzyl group instead of methoxybenzyl. Its synthesis via reductive amination highlights the versatility of tert-butyl-containing precursors in medicinal chemistry .
Comparison : The tert-butyl group in 3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide likely confers similar lipophilicity, though the 4-methoxybenzyl group may modulate electronic properties and binding specificity compared to simpler benzyl analogs.
Methoxybenzyl Substituents
- N-(4-Methoxybenzyl)sulfamoylphenyl acrylamide (5b) () demonstrates the impact of the methoxybenzyl group on sulfamoyl-based bioactivity. The methoxy group’s electron-donating nature may enhance stability and hydrogen-bonding interactions .
- Compound 31 (), featuring a 4-methoxybenzyl group and indole moiety, shows activity as a ghrelin receptor inverse agonist, suggesting that methoxybenzyl derivatives can target diverse biological pathways .
Comparison: The 4-methoxybenzyl group in the target compound may improve solubility compared to non-polar substituents while retaining affinity for aromatic receptor pockets.
Anticancer Activity
- (E)-N-(4-(tert-Butyl)phenyl)-3-(1H-indol-3-yl)acrylamide () is highlighted as a potent anticancer agent, with the tert-butyl group critical for activity. This aligns with studies showing that hydrophobic substituents enhance interactions with hydrophobic enzyme pockets in cancer targets .
- N-(4-Methoxybenzyl)acrylamide derivatives (e.g., ) are less documented in anticancer contexts but show anti-inflammatory effects, indicating substituent-dependent biological targeting .
Comparison : The target compound’s tert-butyl and methoxybenzyl groups may synergize to optimize both lipophilicity and target specificity, though anticancer efficacy requires empirical validation.
Anti-Inflammatory Activity
- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2, ) exhibits significant anti-inflammatory activity (IC50 = 17.00 μM), surpassing the reference drug quercetin. The methoxy and hydroxyl groups here facilitate antioxidant effects .
Comparison : The 4-methoxybenzyl group in the target compound may similarly contribute to anti-inflammatory activity, though the absence of hydroxyl groups could reduce antioxidant capacity.
Key Structural Differences and Implications
Summary : The target compound’s unique combination of tert-butyl and methoxybenzyl groups positions it as a hybrid of anticancer and anti-inflammatory analogs, with synthetic feasibility supported by existing methodologies.
Biological Activity
3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. With the molecular formula and CAS number 446042-25-7, this compound is characterized by its unique structure, which includes a tert-butyl group and a methoxybenzyl substituent. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H25NO2 |
| Molar Mass | 323.43 g/mol |
| CAS Number | 446042-25-7 |
| Synonyms | (2E)-3-(4-tert-butylphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
- Cellular Signaling Modulation : It can interact with cellular receptors, influencing signal transduction pathways and affecting cellular functions.
- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells, disrupting normal cell cycle progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through:
- Induction of Apoptosis : Studies demonstrate that it promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound disrupts cell cycle progression, leading to reduced tumor growth.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, including strains such as MRSA and E. coli.
- Antifungal Effects : Preliminary studies indicate antifungal activity against pathogenic fungi.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, as indicated by:
- Reduction of Inflammatory Markers : In vitro studies suggest that it can lower levels of pro-inflammatory cytokines.
Case Studies and Research Findings
- Anticancer Efficacy :
- Antimicrobial Testing :
-
Inflammation Studies :
- Research indicated that the compound could reduce inflammation markers by up to 50% in cell culture models, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide?
The synthesis typically involves amide bond formation between 3-[4-(tert-butyl)phenyl]acrylic acid and 4-methoxybenzylamine. Key steps include:
- Activation of the carboxylic acid using coupling reagents (e.g., HATU or DCC) in anhydrous solvents like dichloromethane or DMF .
- Purification via column chromatography or recrystallization to achieve >95% purity.
- Reaction monitoring by TLC or HPLC to track intermediate formation .
- Hazard mitigation : Conduct risk assessments for reagents (e.g., dichloromethane, pivaloyl chloride) and use PPE due to mutagenicity concerns in related acrylamide derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the tert-butyl and methoxybenzyl groups (e.g., H NMR: tert-butyl singlet at ~1.3 ppm; methoxy singlet at ~3.8 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS expected [M+H] ~380 Da) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) and detect trace impurities .
Q. How does solubility in organic solvents impact experimental design?
- Solubility data : Similar acrylamides show high solubility in DMSO, moderate in DCM/THF, and low in water. Pre-screen solvents for reaction optimization (e.g., DMF for coupling reactions) .
- Crystallization : Use pentane/diethyl ether mixtures for precipitation .
Q. What safety protocols are essential for handling this compound?
- Mutagenicity : While Ames testing suggests lower mutagenic potential than related anomeric amides, treat it as a hazard (e.g., use fume hoods, avoid inhalation) .
- Decomposition : Avoid heating above 100°C (DSC data shows decomposition in related compounds) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity?
- Substituent effects : The tert-butyl group in similar acrylamides enhances hydrophobic interactions with target proteins (e.g., anticancer activity in (E)-N-(4-(tert-butyl)phenyl)-3-(1H-indol-3-yl)acrylamide) .
- Rational design : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring to modulate electronic properties and binding affinity .
Q. How should researchers address contradictions in biological activity data?
- Case example : While some acrylamides show mutagenicity (Ames II), others like compound 3 exhibit lower risks. Cross-validate using comet assays (DNA damage) and micronucleus tests .
- Dose-response studies : Establish IC values across multiple cell lines to distinguish cytotoxicity from specific mechanisms .
Q. What in silico strategies predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., acps-pptase, implicated in bacterial proliferation) .
- QSAR models : Train on datasets of acrylamide derivatives to correlate substituents with antibacterial/antitumor activity .
Q. How can target identification be experimentally validated?
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from bacterial lysates .
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify target engagement .
Q. What crystallographic insights exist for related acrylamides?
- X-ray diffraction : Compare with N-benzyl-N-(4-chlorophenyl)acrylamide (space group P2/c, Z = 4) to analyze conformation and packing .
- Hydrogen bonding : The acrylamide carbonyl often forms H-bonds with active-site residues (e.g., in enzyme co-crystal structures) .
Q. How can biochemical pathways affected by this compound be elucidated?
- Metabolomics : Profile bacterial cultures treated with the compound via LC-MS to identify disrupted pathways (e.g., fatty acid biosynthesis for acps-pptase targets) .
- Enzyme inhibition assays : Measure activity of purified acps-pptase in the presence of the compound using P-radiolabeled substrates .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
